5'-Deoxy-5'-iodouridine
Overview
Description
5’-Deoxy-5’-iodouridine, also known as 5-Iodo-2’-deoxyuridine (5-IUdR; IdUrd), is a pyrimidine analog . It’s a halogenated thymidine that has antiviral activity against vaccinia virus (orthopoxviruses) . It is used as a radiosensitizer in human cancer studies .
Synthesis Analysis
The synthesis of three types of diphosphate analogues of 5-iodo-2’-deoxyuridine-5’-diphosphate is reported . Routes are described to the 5’-phosphonoacetamido, the 5’- N -phosphonosulfamoyl and the 5’- O -sulfamoylcarbamoyl derivatives, 2, 3 and 4 starting from 5-iodo-2’-deoxyuridine (IDU) .Molecular Structure Analysis
The molecular formula of 5’-Deoxy-5’-iodouridine is C9H11IN2O5 . The InChI code is 1S/C9H11IN2O5/c10-3-4-6(14)7(15)8(17-4)12-2-1-5(13)11-9(12)16/h1-2,4,6-8,14-15H,3H2,(H,11,13,16)/t4-,6?,7?,8-/m1/s1 .Chemical Reactions Analysis
There is limited information available on the chemical reactions involving 5’-Deoxy-5’-iodouridine .Physical And Chemical Properties Analysis
5’-Deoxy-5’-iodouridine has a molecular weight of 354.1 . The recommended storage temperature is 4°C .Scientific Research Applications
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Cancer Studies
- “5’-Deoxy-5’-iodouridine” is used as a radiosensitizer in human cancer studies . It’s a pyrimidine analog that has antiviral activity against vaccinia virus (orthopoxviruses) . The specific methods of application or experimental procedures would depend on the specific type of cancer being studied and the experimental design. The outcomes would also vary based on these factors.
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Molecular Combing Assay
- This compound has been used in molecular combing assay or DNA fiber assay . This assay is a technique used to analyze the structure and integrity of DNA fibers. The method involves stretching DNA molecules and making them accessible for in situ studies . The results can provide valuable information about the structure and integrity of the DNA fibers.
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DNA Fiber Assay
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Viral DNA Synthesis Inhibition
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Herpesviruses Treatment
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Poxviruses Treatment
- While there isn’t direct evidence of “5’-Deoxy-5’-iodouridine” being used in the treatment of poxviruses, it’s worth noting that treatments for poxviruses may already exist in licensed drugs . These treatments do not directly target the virus, making it much more difficult for the virus to evolve drug-resistance .
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Antitumor Activity
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Treatment of Vaccinia Virus Infections
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Radiosensitizer in Cancer Studies
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Inhibition of DNA Synthesis
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Induction of Apoptosis
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Treatment of Herpes Simplex Keratitis
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Antimetabolite in Cell Cycle/DNA Damage
- “5’-Deoxy-5’-iodouridine” is a purine nucleoside analog and acts as an antimetabolite in cell cycle/DNA damage . It has broad antitumor activity targeting indolent lymphoid malignancies . The anticancer mechanisms in this process rely on the inhibition of DNA synthesis and the induction of apoptosis .
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Radiosensitizer in Human Cancer Studies
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Antiviral Activity Against Vaccinia Virus
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Molecular Combing Assay or DNA Fiber Assay
Safety And Hazards
Future Directions
Research on 5’-Deoxy-5’-iodouridine and related compounds continues, particularly in the context of their antiviral and antineoplastic activities . For example, recent research has focused on the design and synthesis of various 5’-Deoxy-5’- (4-Substituted-1,2,3-Triazol-1-yl)-Uridine Analogues as inhibitors of Mycobacterium tuberculosis Mur Ligases .
properties
IUPAC Name |
1-[(2R,3R,4S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IN2O5/c10-3-4-6(14)7(15)8(17-4)12-2-1-5(13)11-9(12)16/h1-2,4,6-8,14-15H,3H2,(H,11,13,16)/t4-,6-,7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMNIUYGXIQPPK-XVFCMESISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CI)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CI)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40162095 | |
Record name | 5'-Deoxy-5'-iodouridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40162095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5'-Deoxy-5'-iodouridine | |
CAS RN |
14259-58-6 | |
Record name | 5′-Deoxy-5′-iodouridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14259-58-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5'-Deoxy-5'-iodouridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014259586 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5'-Deoxy-5'-iodouridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40162095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Uridine, 5'-deoxy-5'-iodo | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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